physicochemical properties of 2-(2-(trifluoromethyl)phenyl)piperidine hcl
physicochemical properties of 2-(2-(trifluoromethyl)phenyl)piperidine hcl
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-(trifluoromethyl)phenyl)piperidine HCl
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-(2-(trifluoromethyl)phenyl)piperidine hydrochloride (HCl). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind the characterization of this molecule. The insights provided herein are critical for advancing research and development activities, from early-stage discovery to formulation and preclinical assessment.
Introduction and Molecular Overview
2-(2-(trifluoromethyl)phenyl)piperidine HCl is a piperidine derivative featuring a trifluoromethyl-substituted phenyl group at the 2-position. The hydrochloride salt form enhances its aqueous solubility and stability, making it more amenable for pharmaceutical development. The trifluoromethyl group significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making a thorough understanding of its physicochemical profile imperative.[1][2]
Chemical Structure:
-
IUPAC Name: 2-[2-(trifluoromethyl)phenyl]piperidine hydrochloride
-
Molecular Formula: C₁₂H₁₅ClF₃N[2]
Below is a table summarizing the key identifiers for this compound.
| Property | Value | Source(s) |
| IUPAC Name | 2-[2-(trifluoromethyl)phenyl]piperidine hydrochloride | N/A |
| CAS Number | 1187173-27-8 | [1][2][3] |
| Molecular Formula | C₁₂H₁₅ClF₃N | [2] |
| Molecular Weight | 265.70 g/mol | [1][2] |
| Purity | Typically ≥98% (as per commercial suppliers) | [1] |
Solid-State Properties
The solid-state characteristics of an active pharmaceutical ingredient (API) are fundamental to its handling, formulation, and bioavailability.
Melting Point
The melting point is a critical indicator of purity and is essential for many aspects of drug development, including formulation design and quality control. For amine hydrochloride salts, the melting point can also be an indicator of dissociation or decomposition.[4]
Experimental Protocol: Capillary Melting Point Determination
This method provides a sharp melting range for a pure crystalline solid.[5]
-
Sample Preparation: A small amount of finely powdered, dry 2-(2-(trifluoromethyl)phenyl)piperidine HCl is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
A rapid heating run is performed to determine an approximate melting range.
-
A second, slower determination is conducted with a heating rate of 1-2 °C per minute, starting from about 20 °C below the approximate melting point.
-
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Causality Behind Experimental Choices:
-
A slow heating rate is crucial for ensuring thermal equilibrium between the sample and the heating block, providing an accurate melting range.
-
Using a dry sample is essential as moisture can depress the melting point and broaden the range.
While no specific melting point is consistently reported for 2-(2-(trifluoromethyl)phenyl)piperidine HCl, a related compound, 2-(Trifluoromethyl)piperidine hydrochloride, has a reported melting point of 220 °C with decomposition. This suggests that the target compound may also have a relatively high melting point and could decompose upon melting.
X-ray Powder Diffraction (XRPD)
XRPD is a powerful technique for characterizing the crystalline form of a substance. It can distinguish between different polymorphs, which may have different solubilities and stabilities.
Experimental Protocol: XRPD Analysis
-
Sample Preparation: A thin layer of the powdered sample is placed on a sample holder.
-
Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation) is typically used.
-
Data Collection: The sample is scanned over a range of 2θ angles (e.g., 2° to 40°) at a specific scan rate.
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is unique to the crystalline form of the compound.
Although no XRPD data for the title compound is publicly available, studies on related piperidine derivatives demonstrate the utility of X-ray crystallography in determining their solid-state structures and conformations.[6][7][8][9][10]
Solution Properties
The behavior of a drug candidate in solution is paramount to its absorption, distribution, metabolism, and excretion (ADME) profile.
Solubility
Solubility is a key determinant of oral bioavailability. The Biopharmaceutics Classification System (BCS) uses aqueous solubility to classify drugs.[11][12]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold standard method for determining thermodynamic solubility.[13]
-
Medium Preparation: Prepare buffers at pH 1.2, 4.5, and 6.8 to mimic physiological conditions.[11]
-
Sample Preparation: Add an excess amount of 2-(2-(trifluoromethyl)phenyl)piperidine HCl to each buffer in separate vials.
-
Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Sample Processing: The resulting saturated solutions are filtered (e.g., using a 0.45 µm filter) to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[13][14]
Causality Behind Experimental Choices:
-
Using multiple pH values is essential for ionizable compounds as their solubility can be pH-dependent.[11][12]
-
Ensuring an excess of solid is present is necessary to confirm that the solution is saturated at equilibrium.[13]
-
HPLC is often preferred for quantification due to its specificity and ability to detect impurities or degradation products.[13]
pKa Determination
The pKa is the pH at which a compound is 50% ionized. For a basic compound like a piperidine derivative, the pKa of its conjugate acid is a critical parameter influencing its solubility, absorption, and interaction with biological targets.
Experimental Protocol: Potentiometric Titration
This is a common and reliable method for pKa determination.[15][16][17]
-
Sample Preparation: A known concentration of 2-(2-(trifluoromethyl)phenyl)piperidine HCl is dissolved in deionized water. The ionic strength of the solution is typically adjusted with a salt like KCl.[16]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is monitored with a calibrated pH meter.[15][16]
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pH at the half-equivalence point corresponds to the pKa.
Causality Behind Experimental Choices:
-
Potentiometric titration directly measures the change in pH as the acidic and basic forms of the analyte interconvert, providing a direct measurement of the pKa.
-
Maintaining a constant ionic strength minimizes the effect of activity coefficients on the measurement.[16]
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are indispensable for confirming the structure and identity of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. For 2-(2-(trifluoromethyl)phenyl)piperidine HCl, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.
Expected Spectral Features:
-
¹H NMR: Signals corresponding to the protons on the piperidine ring and the aromatic ring would be observed. The chemical shifts and coupling patterns would be influenced by the trifluoromethyl group and the substitution pattern.
-
¹³C NMR: Resonances for all unique carbon atoms in the molecule would be present. The carbon of the CF₃ group would show a characteristic quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Spectral Features:
-
N-H Stretch: A broad band in the region of 2400-2800 cm⁻¹ is characteristic of the N⁺-H stretch in an amine hydrochloride salt.
-
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.
-
C-F Stretches: Strong absorption bands in the region of 1000-1350 cm⁻¹ are characteristic of the C-F bonds of the trifluoromethyl group.
-
Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region would indicate the presence of the phenyl ring.
Spectra of piperidine hydrochloride and other related compounds can provide a basis for comparison.[24][25][26][27]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Fragmentation Pattern:
Under electrospray ionization (ESI) in positive mode, the molecular ion corresponding to the free base [M+H]⁺ would be expected. Fragmentation may involve the loss of the trifluoromethyl group or cleavage of the piperidine ring. Gas chromatography-mass spectrometry (GC-MS) could also be employed, potentially after derivatization.[28][29][30]
Conclusion
This technical guide has outlined the key physicochemical properties of 2-(2-(trifluoromethyl)phenyl)piperidine HCl and provided detailed, field-proven methodologies for their determination. A thorough characterization of these properties is fundamental for any research or development program involving this compound. The provided protocols and the rationale behind them are designed to ensure scientific integrity and generate trustworthy, reproducible data. While specific experimental data for the title compound is limited in the public domain, the principles and techniques described herein provide a robust framework for its comprehensive physicochemical profiling.
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